molecular formula C11H9N3S2 B5773571 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile

Cat. No. B5773571
M. Wt: 247.3 g/mol
InChI Key: IBYAJBDRWDJYFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate precursors. While specific synthetic routes may vary, one common method is the condensation of 2-amino-5-methyl-1,3,4-thiadiazole with benzyl bromide, followed by cyano group introduction. Detailed synthetic procedures can be found in relevant literature .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the nitrile group. Researchers have explored its reactivity in the context of drug discovery and synthetic chemistry .


Physical And Chemical Properties Analysis

  • Spectral Data : NMR and IR spectra provide valuable information about its structure and functional groups

Scientific Research Applications

Anticancer Potential

Thiadiazole derivatives have been recognized for their potential in anticancer therapy. The structural presence of a 1,3,4-thiadiazole moiety can contribute to the antiproliferative properties of a compound . Researchers have synthesized analogues with thiadiazole structures that exhibit efficacy within certain IC50 ranges, indicating their potential to inhibit cancer cell growth. The specific compound may be explored for its anticancer properties, given the promising results of related structures in this field.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives make them valuable in the development of new therapeutic agents . These compounds have been tested against various Gram-positive and Gram-negative bacterial strains, showing potent activity. The “2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile” could be investigated for its effectiveness against specific microbial strains, contributing to the fight against resistant bacterial infections.

Antioxidant Properties

Compounds with a thiadiazole core have been evaluated for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases . The ability to scavenge free radicals makes these derivatives candidates for inclusion in antioxidant therapies. The compound may hold promise in this area, potentially offering a new avenue for managing oxidative damage in biological systems.

Anti-Inflammatory Uses

The anti-inflammatory activity of thiadiazole derivatives is another area of interest. These compounds can be designed to reduce inflammation, which is a common pathway in many chronic diseases . By inhibiting specific inflammatory mediators, the compound “2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile” might serve as a lead structure for developing new anti-inflammatory drugs.

Urease Inhibitory Activity

Thiadiazole derivatives have been explored for their urease inhibitory activity, which is significant in treating infections caused by urease-producing bacteria . By inhibiting the enzyme urease, these compounds can prevent the hydrolysis of urea into ammonia, which is a critical factor in the pathogenesis of certain bacterial species. The compound’s potential as a urease inhibitor could be a focal point of research.

Applications in Polymer Chemistry

The versatility of thiadiazole derivatives extends to polymer chemistry, where they can be utilized as additives or in the synthesis of novel polymers . Their incorporation into polymer chains can impart desirable properties such as fluorescence, making them useful in a variety of industrial and research applications. The compound “2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile” may contribute to advancements in polymer technologies.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known that the thiadiazole fragment in molecules can interact with biological targets, leading to various effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially altering the function of the target proteins or enzymes.

Biochemical Pathways

Given the broad bioactivity profiles displayed by compounds with a 1,3,4-thiadiazol unit , it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and microbial metabolism.

Result of Action

Given the bioactivity profiles of compounds with a 1,3,4-thiadiazol unit , the compound could potentially have effects such as inhibiting cell growth, reducing inflammation, or killing microbes.

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYAJBDRWDJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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